4-Bromo-1H-pyrazole-3-carboxamide is a heterocyclic organic compound characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and a carboxamide functional group at the 3-position. Its molecular formula is with a molecular weight of approximately 190.98 g/mol. The compound exhibits a unique structure that allows for various chemical interactions and biological activities, making it a subject of interest in medicinal chemistry and material science.
These reactions facilitate the synthesis of more complex molecules and derivatives, expanding its utility in organic synthesis.
Research indicates that compounds containing pyrazole rings, including 4-bromo-1H-pyrazole-3-carboxamide, exhibit various biological activities:
The specific biological activities of 4-bromo-1H-pyrazole-3-carboxamide may vary based on its structural modifications and the presence of other substituents.
Several methods have been reported for synthesizing 4-bromo-1H-pyrazole-3-carboxamide:
4-Bromo-1H-pyrazole-3-carboxamide has several applications in various fields:
Studies on the interactions of 4-bromo-1H-pyrazole-3-carboxamide with biological macromolecules (like proteins and nucleic acids) are crucial for understanding its mechanism of action. Research has indicated that:
These studies are essential for optimizing its use in therapeutic applications.
Several compounds share structural similarities with 4-bromo-1H-pyrazole-3-carboxamide. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 | 0.91 |
Methyl 4-bromo-1H-pyrazole-3-carboxylate | 81190-89-8 | 0.91 |
Ethyl 4-bromo-1H-pyrazole-3-carboxylate | 5932-34-3 | 0.88 |
5-Bromo-1H-pyrazole-3-carboxylic acid | 1328893-16-8 | 0.70 |
4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid | 84547-93-3 | 0.74 |
The uniqueness of 4-bromo-1H-pyrazole-3-carboxamide lies in its specific combination of a bromine substituent and a carboxamide group, which may impart distinct biological properties compared to other similar compounds. Its ability to participate in diverse
The compound features a pyrazole core with systematic substitutions:
Property | Value |
---|---|
IUPAC Name | 4-Bromo-1H-pyrazole-3-carboxamide |
Molecular Formula | C₄H₄BrN₃O |
Molecular Weight | 190.00 g/mol |
CAS Number | 932-65-0 |
SMILES | NC(=O)C1=C(Br)N=NC1 |
InChI Key | OVJPKNPBZYQCTR-UHFFFAOYSA-N |
The pyrazole ring contains two adjacent nitrogen atoms, with bromine at position 4 and a carboxamide (-CONH₂) group at position 3. X-ray crystallography and NMR studies confirm the planar aromatic structure, with intramolecular hydrogen bonding between the amide proton and the adjacent nitrogen.
First registered in 2007 (PubChem CID: 23533434), 4-bromo-1H-pyrazole-3-carboxamide emerged as a key intermediate in synthesizing androgen receptor antagonists and cyclin-dependent kinase inhibitors. Patents from 2012–2016 highlight its role in Suzuki-Miyaura cross-coupling reactions to generate biaryl pyrazole derivatives for oncology applications. For example, it facilitated the synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, a precursor to prostate cancer therapeutics.
As a member of the pyrazole family, this compound falls under heterocyclic aromatic organic compounds. Its classification includes: